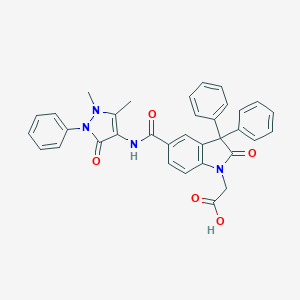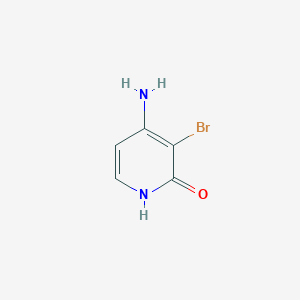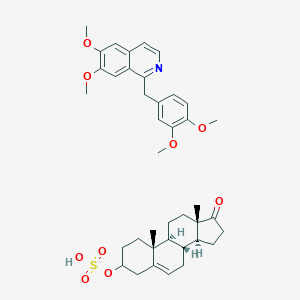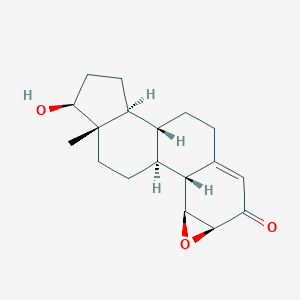
1,2-Epoxyestrenolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxyestrenolone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of estrogen and has been studied extensively for its ability to interact with estrogen receptors and produce biological effects.
Applications De Recherche Scientifique
1,2-Epoxyestrenolone has been studied for its potential applications in various fields. One of the most promising areas of research is in the treatment of breast cancer. This compound has been shown to have anti-tumor activity in breast cancer cells by inhibiting cell proliferation and inducing apoptosis. Additionally, 1,2-epoxyestrenolone has been studied for its potential use as a neuroprotective agent. This compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 1,2-epoxyestrenolone is not fully understood, but it is thought to involve the activation of estrogen receptors. This compound has been shown to bind to both estrogen receptor alpha and beta, which are expressed in various tissues throughout the body. Once bound to these receptors, 1,2-epoxyestrenolone can modulate gene expression and produce biological effects.
Biochemical and Physiological Effects:
1,2-Epoxyestrenolone has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. Additionally, 1,2-epoxyestrenolone has been shown to reduce inflammation in the brain and protect neurons from oxidative stress. This compound has also been studied for its potential use as a contraceptive, as it has been shown to inhibit ovulation in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,2-epoxyestrenolone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its mechanisms of action are relatively well understood. However, one limitation of using 1,2-epoxyestrenolone in lab experiments is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Orientations Futures
There are several future directions for research on 1,2-epoxyestrenolone. One area of research is in the development of this compound as a potential treatment for breast cancer. Additional studies are needed to determine the optimal dosage and administration schedule for this compound in breast cancer patients. Another area of research is in the development of 1,2-epoxyestrenolone as a neuroprotective agent. Further studies are needed to determine the efficacy of this compound in animal models of neurodegenerative disease. Additionally, 1,2-epoxyestrenolone could be studied for its potential use as a contraceptive in humans. Further studies are needed to determine the safety and efficacy of this compound for this application.
Méthodes De Synthèse
The synthesis of 1,2-epoxyestrenolone involves the reaction of estrone with m-chloroperbenzoic acid (mCPBA). This reaction generates a cyclic intermediate that undergoes ring-opening to produce 1,2-epoxyestrenolone. The yield of this reaction is typically around 50%, and the compound can be purified using column chromatography.
Propriétés
Numéro CAS |
100649-20-5 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(1S,2R,3S,5S,11R,12S,15S,16S)-15-hydroxy-16-methyl-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-en-6-one |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-10(12(18)4-5-14(18)20)3-2-9-8-13(19)16-17(21-16)15(9)11/h8,10-12,14-17,20H,2-7H2,1H3/t10-,11+,12+,14+,15+,16-,17+,18+/m1/s1 |
Clé InChI |
HCYOOIAQUCRMRB-OZDRGRBASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)[C@@H]5[C@H]([C@H]34)O5 |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C5C(C34)O5 |
Synonymes |
1,2-epoxy-17-hydroxyestr-4-en-3-one 1,2-epoxy-4-estrene-3-one-17-ol 1,2-epoxyestrene-3-one-17-ol 1,2-epoxyestrenolone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



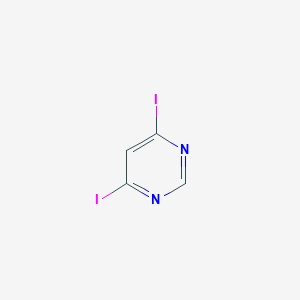
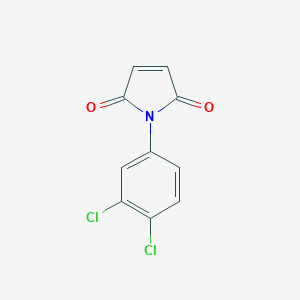
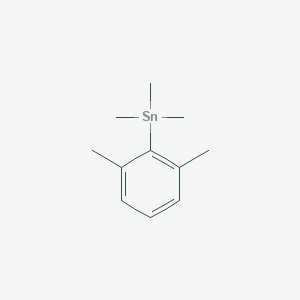

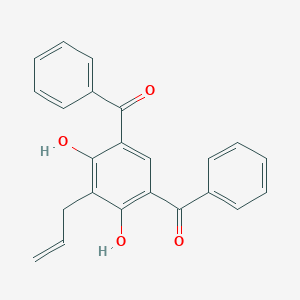
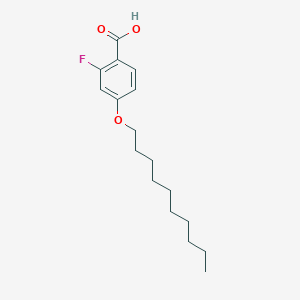
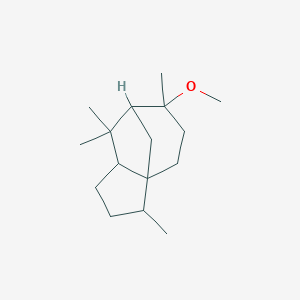
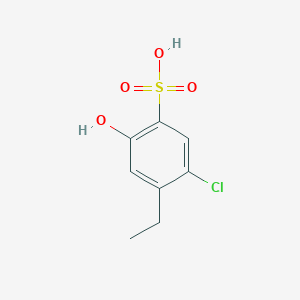
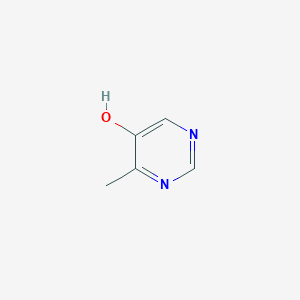
![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
